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Compound of Interest

Compound Name: Phenyl 2-aminoacetate

Cat. No.: B8728338

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5]
Phenyl 2-aminoacetate (Chemical Formula:

) is the phenyl ester of glycine.[1] It is frequently employed as an "active ester" in peptide
synthesis due to the lability of the phenol leaving group, or as a substrate in enzymatic kinetic
studies (e.g., chymotrypsin hydrolysis).

Critical Disambiguation: Before analysis, ensure you are targeting the correct chemical entity.

Nomenclature confusion is common in this class of compounds:

Target:Phenyl 2-aminoacetate (Glycine phenyl ester) –

Alternative 1:N-Phenylglycine (Anilinoacetic acid) –

(Structural Isomer)[1]

Alternative 2:2-Phenylglycine (Amino acid) –
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(Different carbon skeleton)[1]

This guide focuses on Phenyl 2-aminoacetate, specifically distinguishing its high-energy

phenolic ester linkage from the carboxylic acids and alkyl esters of its analogs.

Detailed Spectral Analysis: The "Fingerprint" of
Phenyl 2-Aminoacetate
The identification of phenyl 2-aminoacetate relies on detecting the "active ester" shift.

Phenolic esters absorb at significantly higher wavenumbers than their aliphatic counterparts

due to the electron-withdrawing nature of the phenyl ring and the lack of resonance

stabilization from the phenoxy oxygen back to the carbonyl.

Key Characteristic Peaks (Diagnostic Bands)[4][6]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Technical Insight: If the sample is the Hydrochloride salt (common for stability), the amine region

will shift to a broad ammonium band (

) spanning 2800–3200

, often obscuring C-H stretches.[1] The Carbonyl peak, however, remains the

steadfast indicator at >1750

.

Comparative Analysis: Target vs. Alternatives
To validate the identity of Phenyl 2-aminoacetate, one must rule out its synthesis precursors

and potential degradation products.

Comparison 1: Target vs. Hydrolysis Products (Phenol +
Glycine)
Phenyl esters are labile and prone to hydrolysis by moisture.[1]

Scenario: You observe a broadening of the OH region and a loss of the high-frequency

carbonyl.

Differentiation:

Phenyl 2-aminoacetate: Sharp C=O at ~1770

.[1]

Phenol (Degradant): Broad O-H stretch (~3300

), NO Carbonyl peak.[1]

Glycine (Degradant): Carboxylate peaks (zwitterion) at ~1600
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and ~1400

.[1] Loss of 1770

band.

Comparison 2: Target vs. Isomer (N-Phenylglycine)
N-Phenylglycine (

) has the same molecular weight but distinct connectivity.[1]

Differentiation:

Carbonyl: N-Phenylglycine is a carboxylic acid.[1] Its C=O appears at ~1710

(dimer) or lower.[1] The Target is ~1770

.[1]

Amine: N-Phenylglycine has a secondary amine (

), showing a single sharp spike ~3350

.[1] The Target has a primary amine (

), showing a doublet.[1]

Comparison 3: Target vs. Alkyl Analog (Methyl
Glycinate)
Used to ensure the phenyl group is correctly esterified.[1]

Differentiation:

Carbonyl Shift: Methyl glycinate C=O is at ~1740

.[1] The Phenyl ester shifts this up by +20-30

to ~1770

.[1] This "Phenolic Shift" is the definitive proof of the active ester formation.
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Summary Table of Shifts

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol: ATR-FTIR Analysis
Objective: Rapid identification and purity check of Phenyl 2-aminoacetate hydrochloride.

Prerequisites:

FTIR Spectrometer with Diamond or ZnSe ATR accessory.[1]

Nitrogen purge (recommended due to hygroscopic nature of amino acid salts).[1]

Step-by-Step Workflow:

Background Collection:

Clean crystal with isopropanol.[1]

Collect air background (32 scans, 4

resolution).

Rationale: Removes atmospheric water/CO2 interference which can obscure the amine

region.[1]

Sample Preparation (Critical):
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Do not grind vigorously if the sample is the free base (oily/unstable).[1]

If solid (HCl salt), place a small amount (~2 mg) directly on the crystal.[1]

Apply pressure using the anvil clamp to ensure intimate contact.[1]

Data Acquisition:

Scan range: 4000 – 600

.[1]

Scans: 16 to 32 (sufficient for qualitative ID).[1]

Spectral Verification (Self-Validating Logic):

Check 1: Is there a peak >1750

? (Yes = Phenolic Ester confirmed).

Check 2: Is there a broad OH band >3000

unrelated to NH? (Yes = Hydrolysis has occurred; sample is degrading).[1]

Check 3: Are there mono-substituted benzene peaks at 690/750

? (Yes = Phenyl group present).[1]

Decision Logic Visualization
The following diagram illustrates the logical flow for identifying Phenyl 2-aminoacetate from its

common alternatives using FTIR data.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Decision tree for differentiating Phenyl 2-aminoacetate from isomers and analogs

based on C=O and N-H spectral shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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